molecular formula C12H14O3 B8817471 1-Acetoxy-2-methoxy-4-(1-propenyl)benzene

1-Acetoxy-2-methoxy-4-(1-propenyl)benzene

Cat. No.: B8817471
M. Wt: 206.24 g/mol
InChI Key: IUSBVFZKQJGVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

1-Acetoxy-2-methoxy-4-(1-propenyl)benzene can be synthesized through the esterification of isoeugenol with acetic anhydride. The reaction typically involves heating isoeugenol with acetic anhydride in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .

Chemical Reactions Analysis

1-Acetoxy-2-methoxy-4-(1-propenyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Acetoxy-2-methoxy-4-(1-propenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetoxy-2-methoxy-4-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and interaction with cellular receptors. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

1-Acetoxy-2-methoxy-4-(1-propenyl)benzene is similar to other compounds such as isoeugenol, eugenol, and methyl eugenol. it is unique in its acetoxy group, which imparts different chemical and physical properties compared to its analogs. For instance:

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(2-methoxy-4-prop-1-enylphenyl) acetate

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3

InChI Key

IUSBVFZKQJGVEP-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C)OC

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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